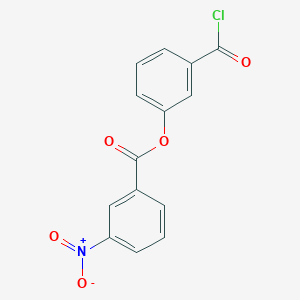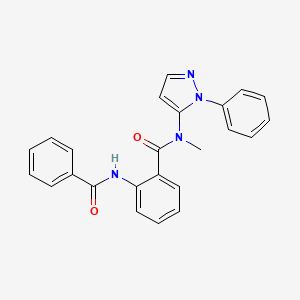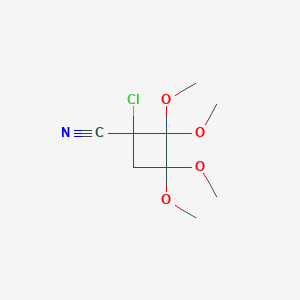
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom, four methoxy groups, and a nitrile group
准备方法
The synthesis of 1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-closing methods.
Substitution Reactions:
Nitrile Group Introduction: The nitrile group can be introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity, while the nitrile group can participate in hydrogen bonding and other interactions. The specific pathways involved depend on the context of its application.
相似化合物的比较
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:
1,1,3,3-Tetramethoxycyclobutane: Lacks the chlorine and nitrile groups, making it less reactive in certain contexts.
1-Chloro-3-methyl-2-butene: Contains a similar chlorine substitution but differs in the ring structure and functional groups.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
属性
CAS 编号 |
88460-07-5 |
|---|---|
分子式 |
C9H14ClNO4 |
分子量 |
235.66 g/mol |
IUPAC 名称 |
1-chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H14ClNO4/c1-12-8(13-2)5-7(10,6-11)9(8,14-3)15-4/h5H2,1-4H3 |
InChI 键 |
LUUNAAGOFJFTFB-UHFFFAOYSA-N |
规范 SMILES |
COC1(CC(C1(OC)OC)(C#N)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


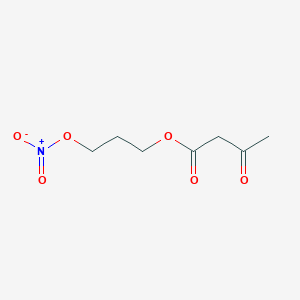
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

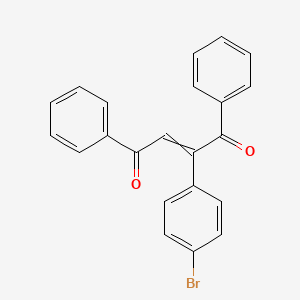
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
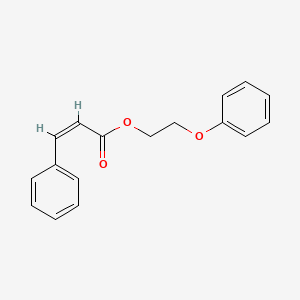
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
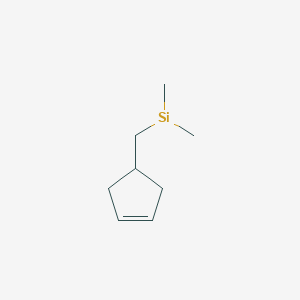
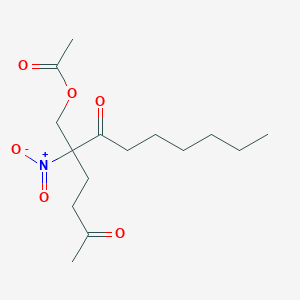
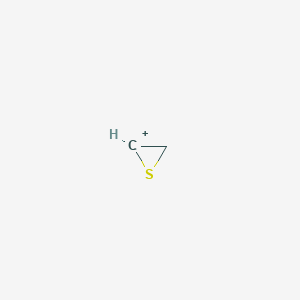
oxophosphanium](/img/structure/B14391451.png)
